molecular formula C32H19ClF2LiN6NaO11S3 B12844087 Lithium;sodium;4-benzamido-6-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonaphthalen-2-yl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate CAS No. 83400-11-7

Lithium;sodium;4-benzamido-6-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonaphthalen-2-yl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate

Cat. No.: B12844087
CAS No.: 83400-11-7
M. Wt: 863.1 g/mol
InChI Key: ATAHBSHPDKSOKS-UHFFFAOYSA-L
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Description

Lithium;sodium;4-benzamido-6-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonaphthalen-2-yl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate is a complex organic compound with the molecular formula C₃₂H₁₈ClF₂LiN₆Na₂O₁₁S₃ . This compound is known for its intricate structure, which includes multiple functional groups such as benzamido, sulfonyl, and diazenyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;sodium;4-benzamido-6-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonaphthalen-2-yl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate involves multiple steps. The process typically starts with the preparation of the naphthalene and pyrimidine derivatives, followed by their coupling through diazotization and azo coupling reactions . The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions

Lithium;sodium;4-benzamido-6-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonaphthalen-2-yl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Lithium;sodium;4-benzamido-6-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonaphthalen-2-yl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Applied in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Lithium;sodium;4-benzamido-6-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonaphthalen-2-yl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The diazenyl group, for example, can participate in redox reactions, influencing cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

  • Lithium;sodium;4-benzamido-6-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonaphthalen-2-yl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and biological activities. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

83400-11-7

Molecular Formula

C32H19ClF2LiN6NaO11S3

Molecular Weight

863.1 g/mol

IUPAC Name

lithium;sodium;4-benzamido-6-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonaphthalen-2-yl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate

InChI

InChI=1S/C32H21ClF2N6O11S3.Li.Na/c33-25-29(34)38-32(35)39-30(25)36-14-16-7-4-8-18-17(16)9-10-21(28(18)55(50,51)52)40-41-26-23(54(47,48)49)13-19-22(53(44,45)46)12-11-20(24(19)27(26)42)37-31(43)15-5-2-1-3-6-15;;/h1-13,42H,14H2,(H,37,43)(H,36,38,39)(H,44,45,46)(H,47,48,49)(H,50,51,52);;/q;2*+1/p-2

InChI Key

ATAHBSHPDKSOKS-UHFFFAOYSA-L

Canonical SMILES

[Li+].C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=CC=CC(=C5C=C4)CNC6=C(C(=NC(=N6)F)F)Cl)S(=O)(=O)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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